molecular formula C22H17N3O3 B4023912 N-1,3-benzodioxol-5-yl-4-(4-methoxyphenyl)-1-phthalazinamine

N-1,3-benzodioxol-5-yl-4-(4-methoxyphenyl)-1-phthalazinamine

Cat. No. B4023912
M. Wt: 371.4 g/mol
InChI Key: KPFZVSSEFHXTIE-UHFFFAOYSA-N
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Description

"N-1,3-benzodioxol-5-yl-4-(4-methoxyphenyl)-1-phthalazinamine" is a compound that likely shares structural similarities with phthalazinamine derivatives known for a range of biological activities. Phthalazinamine derivatives have garnered attention due to their potential as therapeutic agents, showing efficacy in various domains, including anticancer activities (Arya et al., 2023).

Synthesis Analysis

The synthesis of phthalazinamine derivatives often involves multi-step chemical processes designed to introduce specific functional groups that confer desired biological properties. While direct synthesis information for "this compound" is not readily available, similar compounds have been synthesized through various strategies, including condensation and cyclization reactions, to incorporate the phthalazinamine core alongside specific substituents for targeted biological activity (Chovatiya et al., 2014).

Molecular Structure Analysis

The molecular structure of phthalazinamine derivatives plays a crucial role in their biological activity. The presence of the benzodioxol and methoxyphenyl groups in the molecule suggests a complex interaction with biological targets, potentially involving receptor binding and modulation of biological pathways. The structural analysis typically involves computational and spectroscopic methods to understand the conformation and reactivity of these molecules (Makki et al., 2019).

Chemical Reactions and Properties

Phthalazinamine derivatives can undergo various chemical reactions, influenced by their functional groups. These reactions can include nucleophilic substitutions and additions, which are pivotal in further derivatization or in the modification of their biological activity. The chemical properties of these compounds, such as reactivity and stability, are essential for their pharmacological profile and therapeutic application potential (Ibrahim, 2011).

Physical Properties Analysis

The physical properties of phthalazinamine derivatives, including solubility, melting point, and crystallinity, are critical for their formulation and delivery as therapeutic agents. These properties affect the bioavailability and pharmacokinetics of the compounds, determining their efficacy and safety profiles (Sedha et al., 2021).

Chemical Properties Analysis

The chemical stability, reactivity towards biological molecules, and resistance to metabolic degradation are vital chemical properties. These attributes contribute to the pharmacodynamics of phthalazinamine derivatives, affecting their interaction with biological targets, therapeutic efficacy, and potential side effects (Nugteren-van Lonkhuyzen et al., 2015).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)phthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-26-16-9-6-14(7-10-16)21-17-4-2-3-5-18(17)22(25-24-21)23-15-8-11-19-20(12-15)28-13-27-19/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFZVSSEFHXTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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